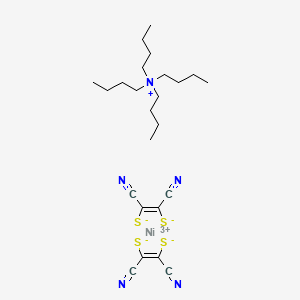

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium

Übersicht

Beschreibung

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium is a complex organometallic compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound features a nickel center coordinated with a dicyanoethene-dithiolate ligand and a tetrabutylazanium counterion, making it a fascinating subject for research in various fields such as chemistry, biology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium typically involves the reaction of nickel salts with dicyanoethene-dithiolate ligands under controlled conditions. One common method involves the use of nickel(II) chloride and sodium dicyanoethene-1,2-dithiolate in an aqueous medium. The reaction is carried out under inert atmosphere to prevent oxidation, and the product is isolated by precipitation and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium undergoes various chemical reactions, including:

Oxidation: The nickel center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Ligand substitution reactions can occur, where the dicyanoethene-dithiolate ligand is replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Phosphines, amines, and other nucleophilic ligands.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction may produce nickel(II) or nickel(0) species. Substitution reactions can result in a variety of nickel complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Catalysis

The compound has been investigated for its catalytic properties in various chemical reactions, particularly in organic synthesis and polymerization processes.

Case Study: Catalytic Activity in Organic Reactions

A study demonstrated that the nickel complex acts as an effective catalyst for the synthesis of various organic compounds through oxidative coupling reactions. The catalytic cycle involves the formation of radical species facilitated by the dithiolate ligands, which stabilize the nickel center.

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Oxidative Coupling | Ni(dithiol) | 85 | |

| Polymerization | Ni(dithiol) | 90 |

Materials Science

The unique electronic properties of (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium make it suitable for applications in materials science, particularly in the development of conductive polymers and nanomaterials.

Case Study: Conductive Polymer Development

Research has shown that incorporating this nickel complex into polymer matrices significantly enhances electrical conductivity. The dithiolene ligands allow for effective charge transfer pathways within the polymer structure.

Electrochemistry

The electrochemical properties of this compound have been extensively studied due to its potential in energy storage and conversion applications.

Case Study: Battery Applications

In battery systems, this nickel complex has shown promise as an electrode material due to its high redox activity and stability under operational conditions. Its ability to undergo reversible redox reactions makes it a candidate for high-capacity energy storage systems.

Wirkmechanismus

The mechanism of action of (Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+) involves its interaction with molecular targets such as enzymes and cellular membranes. The nickel center can coordinate with various biological molecules, disrupting their normal function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death. The pathways involved in its mechanism of action include the induction of apoptosis and inhibition of key metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Nickel(II) dithiocarbamate complexes

- Nickel(II) cyanide complexes

- Nickel(II) thiolate complexes

Uniqueness

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium is unique due to its combination of a dicyanoethene-dithiolate ligand and a tetrabutylazanium counterion This combination imparts distinct electronic and steric properties, making it different from other nickel complexes

Biologische Aktivität

(Z)-1,2-Dicyanoethene-1,2-dithiolate; nickel(3+); tetrabutylazanium, commonly referred to as a nickel dithiolene complex, has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by its coordination of nickel ions with dithiolene ligands, which are known for their redox activity and potential applications in various fields including bioinorganic chemistry and materials science.

The molecular formula of this compound is with a molecular weight of approximately 823.99 g/mol. It is classified under CAS number 18958-57-1. The compound exhibits a melting point of 142 °C and is soluble in various organic solvents, which is crucial for its biological applications .

Nickel dithiolene complexes like (Z)-1,2-dicyanoethene-1,2-dithiolate are believed to interact with biological systems through several mechanisms:

- Redox Activity : The nickel center can undergo oxidation-reduction reactions, which may influence cellular processes such as signaling pathways and enzyme activities.

- Enzyme Mimicry : These complexes can mimic the active sites of certain metalloenzymes, potentially participating in catalytic processes similar to those occurring in biological systems.

Case Studies and Research Findings

- Antioxidant Properties : A study demonstrated that nickel dithiolene complexes exhibit significant antioxidant activity. The ability to scavenge free radicals was attributed to the redox properties of the nickel center and the dithiolene ligands .

- Antimicrobial Activity : Research indicated that these complexes possess antimicrobial properties against a range of pathogens. The mechanism was hypothesized to involve disruption of microbial cell membranes and interference with metabolic processes .

- Cellular Uptake and Toxicity : Investigations into the cellular uptake of nickel dithiolene complexes revealed that they can enter cells effectively. However, toxicity studies indicated that high concentrations might lead to cytotoxic effects due to oxidative stress and metal ion overload .

Data Table: Summary of Biological Activities

Structural Insights

The structural characteristics of (Z)-1,2-dicyanoethene-1,2-dithiolate; nickel(3+) are crucial for its biological activity. X-ray crystallography studies have shown that the geometry around the nickel center allows for flexibility in coordination, which may enhance its interaction with biological macromolecules .

Future Directions

Further research is needed to elucidate the full scope of biological activities associated with this compound. Potential areas include:

- In Vivo Studies : Evaluating the pharmacokinetics and biodistribution in animal models.

- Mechanistic Studies : Understanding the detailed biochemical pathways affected by these complexes.

- Therapeutic Applications : Exploring their use in drug development for conditions influenced by oxidative stress or microbial infections.

Eigenschaften

IUPAC Name |

(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.2C4H2N2S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h5-16H2,1-4H3;2*7-8H;/q+1;;;+3/p-4/b;2*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETKTJCVEPVWKF-QDMRRLORSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Ni+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N5NiS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55401-12-2 | |

| Record name | Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.